trans-Decahydroisoquinoline

Catalytic hydrogenation Stereoselective synthesis Reaction kinetics

trans-Decahydroisoquinoline (CAS 2744-09-4) is the thermodynamically more stable stereoisomer of the fully saturated bicyclic amine decahydroisoquinoline (C₉H₁₇N, MW 139.24). Its fused-ring structure comprises a trans-junction between the cyclohexane and piperidine rings, which imparts distinct conformational rigidity and chemical stability compared to its cis counterpart (CAS 2744-08-3).

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B1314993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Decahydroisoquinoline
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCC2CNCCC2C1
InChIInChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m1/s1
InChIKeyNENLYAQPNATJSU-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-Decahydroisoquinoline (CAS 2744-09-4) Technical Baseline for Scientific Procurement and Analog Selection


trans-Decahydroisoquinoline (CAS 2744-09-4) is the thermodynamically more stable stereoisomer of the fully saturated bicyclic amine decahydroisoquinoline (C₉H₁₇N, MW 139.24) . Its fused-ring structure comprises a trans-junction between the cyclohexane and piperidine rings, which imparts distinct conformational rigidity and chemical stability compared to its cis counterpart (CAS 2744-08-3) [1]. The compound is typically synthesized via catalytic hydrogenation of isoquinoline, with the trans-isomer representing the thermodynamic endpoint of the hydrogenation pathway [2].

Why trans-Decahydroisoquinoline Cannot Be Replaced with cis-Isomer or Other Saturated Heterocycles in Critical Applications


Substitution of trans-decahydroisoquinoline with its cis-isomer or structurally similar heterocycles such as decahydroquinoline is not functionally equivalent. The trans-ring junction confers fundamentally different physicochemical properties, including thermal stability, resistance to catalytic dehydrogenation, and conformational constraints that dictate biological target recognition [1]. Notably, cis-decahydroisoquinoline undergoes catalytic dehydrogenation far more readily than the trans-isomer, a behavior that directly impacts synthetic utility and stability under reaction conditions [2]. In medicinal chemistry contexts, the trans-fused scaffold provides a semi-rigid conformation that mimics key pharmacophoric elements not accessible with the cis-configuration, directly influencing receptor binding affinity and subtype selectivity [3].

Quantitative Differentiation Evidence for trans-Decahydroisoquinoline vs. cis-Isomer and Structural Analogs


Thermodynamic vs. Kinetic Selectivity: trans-Decahydroisoquinoline as the Pathway Endpoint in Raney Nickel Hydrogenation

Catalytic hydrogenation of isoquinoline over Raney nickel proceeds through a sequential pathway: isoquinoline → 1,2,3,4-tetrahydroisoquinoline → 5,6,7,8-tetrahydroisoquinoline → cis-decahydroisoquinoline → trans-decahydroisoquinoline [1]. This demonstrates that trans-decahydroisoquinoline is the thermodynamic endpoint, not the kinetically favored cis product. Under high hydrogen pressure (≥50 kg/cm²), trans formation is accelerated [1].

Catalytic hydrogenation Stereoselective synthesis Reaction kinetics

Chemical Stability and Resistance to Dehydrogenation: trans-Isomer Outperforms cis-Isomer

Direct comparison of dehydrogenation susceptibility reveals that cis-decahydroisoquinoline is far more readily dehydrogenated than the corresponding trans-isomer over palladium catalyst at 210°C [1]. This differential stability enables isolation of the trans-isomer from mixed isomer batches via selective dehydrogenation.

Thermal stability Dehydrogenation resistance Catalytic hydrogenation

Synthetic Route Purity: Lithium-Amine Reduction Delivers Relatively Pure trans-Decahydroisoquinoline vs. N-Methyl Derivatives

The lithium-amine reduction methodology produces markedly different stereochemical outcomes depending on N-substitution. Relatively pure trans-decahydroisoquinoline was obtained from isoquinoline and tetrahydroisoquinoline starting materials, whereas N-methyl starting materials yielded mixtures of cis and trans fused decahydro isomers [1].

Lithium-amine reduction Stereoselective synthesis trans-selective methodology

Analgesic Potency: trans-4a-Aryldecahydroisoquinoline Phenethyl Derivative Shows Enhanced Activity Over N-Methyl Analog

In a representative series of N-substituted trans-4a-aryldecahydroisoquinoline derivatives, replacement of the N-methyl group with a phenethyl group significantly increased analgesic potency [1]. The stereochemical configuration of the trans-fused core is critical, with opioid receptor effects predominantly found with the 4aR,8aR isomer, the same relative absolute configuration as morphine [1].

Opioid analgesic Structure-activity relationship Mu opioid receptor

Antiarrhythmic Therapeutic Index: trans-Isomer (M-32) Demonstrates Favorable Ratio vs. cis-Isomer (M-30) and Quinidine

Cis- and trans-isomers (M-30 and M-32) of 5-(3,4,5-trimethoxybenzamido)-2-methyl-decahydroisoquinoline were compared with quinidine for antiarrhythmic activity and acute toxicity [1]. Each isomer demonstrated a more favorable antiarrhythmic therapeutic ratio than quinidine in the mouse chloroform-induced ventricular arrhythmia model [1].

Antiarrhythmic Therapeutic index Cardiovascular pharmacology

Opioid Receptor Binding: trans-Fused Decahydroisoquinoline Core Binds Opioid Receptors at Micromolar Range, Establishing Scaffold Baseline

Simplification of the selective κ opioid agonist nalfurafine revealed that trans-fused decahydroisoquinoline derivatives without a phenol ring bound opioid receptors in the micromolar range [1]. This establishes a baseline binding affinity for the unadorned trans-fused core scaffold, providing a reference point for evaluating functionalized derivatives.

Opioid receptor Kappa agonist Nalfurafine analog

High-Value Application Scenarios for trans-Decahydroisoquinoline Based on Differentiated Evidence


Development of Mu/Kappa Opioid Receptor Analgesics Requiring Morphine-Mimetic Stereochemistry

Research programs targeting mu and kappa opioid receptor agonists or mixed agonist-antagonists should prioritize the trans-decahydroisoquinoline scaffold, specifically the 4aR,8aR stereochemical configuration. This configuration matches the relative absolute configuration of morphine and is essential for opioid receptor recognition [1]. N-Substitution with phenethyl groups significantly enhances analgesic potency compared to N-methyl analogs, providing a clear optimization path [1]. The trans-fused core provides the semi-rigid conformation required to present pharmacophoric elements in the correct spatial orientation for receptor engagement [2].

Synthesis of Antiarrhythmic Agents with Improved Therapeutic Windows

trans-Decahydroisoquinoline serves as a privileged scaffold for antiarrhythmic agent development, with the 5-amino-2-methyl-trans-decahydroisoquinoline precursor providing exclusive stereochemical control for synthesizing 5-benzamido derivatives [1]. Both cis and trans isomers of 5-(3,4,5-trimethoxybenzamido)-2-methyl-decahydroisoquinoline demonstrate more favorable antiarrhythmic therapeutic ratios than quinidine in preclinical models [2]. The exclusive synthetic route to the trans-5-amino precursor offers a defined entry point for SAR exploration [1].

Physical Vapor Deposition of Stable Molecular Glasses with Tunable Relaxation Properties

The ratio of cis/trans isomers in decahydroisoquinoline mixtures directly influences stable glass forming ability and secondary relaxation behavior in vapor-deposited glasses [1]. trans-Decahydroisoquinoline, as a structural analog of decalin with a carbon-to-nitrogen substitution, possesses a much larger dipole moment than decalin, imparting distinct dielectric properties [1]. Stable glasses prepared from controlled isomeric ratios display lower amplitude secondary relaxations relative to liquid-cooled glasses, a property tunable through isomeric composition [1]. This enables precision engineering of glass stability in physical vapor deposition applications.

Large-Scale Catalytic Production of trans-Decahydroisoquinoline via Thermodynamic Pathway Control

Industrial-scale production of trans-decahydroisoquinoline requires process conditions that favor thermodynamic endpoint formation rather than kinetic cis-isomer accumulation. Hydrogenation of isoquinoline over Raney nickel at 205–210°C and 15–25 kg/cm² H₂ pressure enables selective preparation of trans-decahydroisoquinoline at ~80% yield by adjusting reaction time [1]. The sequential pathway (isoquinoline → tetrahydroisoquinoline → cis-decahydroisoquinoline → trans-decahydroisoquinoline) indicates that extended reaction times and elevated hydrogen pressure (≥50 kg/cm²) drive the cis→trans transformation [1]. For tar-based isoquinoline feedstocks, nickel catalysts at 200–230°C and ≥10 kg/cm².G hydrogen pressure provide an economical industrial route [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Decahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.